

A Technical Guide to the Spectral Analysis of 2,5-Difluorobenzyl Alcohol

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Compound of Interest

Compound Name: 2,5-Difluorobenzyl alcohol

Cat. No.: B1297542

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-difluorobenzyl alcohol**. It includes tabulated spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis, designed to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The following sections present the key spectral data for **2,5-difluorobenzyl alcohol** (CAS No: 75853-20-2, Molecular Formula: C₇H₆F₂O, Molecular Weight: 144.12 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2,5-difluorobenzyl alcohol** are crucial for its structural elucidation. Due to the fluorine substituents, both proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic splitting patterns (coupling) between the fluorine atoms and the neighboring protons and carbons.

Please note: The following NMR data is predicted and has been sourced from computational models as experimental data is not readily available in the public domain. These predictions are intended to provide a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for **2,5-Difluorobenzyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10 - 7.30	m	3H	Aromatic protons (H-3, H-4, H-6)
~4.70	s	2H	Methylene protons (-CH ₂ OH)
~2.50	br s	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for **2,5-Difluorobenzyl Alcohol**

Chemical Shift (δ) ppm	Assignment
~159 (dd)	C-F (C-2)
~157 (dd)	C-F (C-5)
~130 (dd)	C-1
~116 (dd)	Aromatic CH
~115 (dd)	Aromatic CH
~114 (dd)	Aromatic CH
~60	-CH ₂ OH

Note: 'dd' denotes a doublet of doublets, arising from coupling to the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-difluorobenzyl alcohol** is characterized by the presence of a hydroxyl group, an aromatic ring, and carbon-fluorine bonds.

Please note: The following IR data is based on predicted spectra and common absorption ranges for the functional groups present.

Table 3: Key IR Absorption Bands for **2,5-Difluorobenzyl Alcohol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydroxyl group)
~3030	Medium	Aromatic C-H stretch
1700 - 1500	Medium	Aromatic C=C bending
1250 - 1000	Strong	C-F stretch
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum of **2,5-difluorobenzyl alcohol** provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectrometry Fragments for **2,5-Difluorobenzyl Alcohol**

m/z	Relative Abundance	Assignment
144	High	Molecular Ion [M] ⁺
127	Medium	[M-OH] ⁺ or [M+H-H ₂ O] ⁺
123	High	[M-F] ⁺ (tentative)
115	High	[C ₇ H ₄ F] ⁺ (tentative)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of **2,5-difluorobenzyl alcohol**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:

- Dissolve 5-10 mg of **2,5-difluorobenzyl alcohol** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled ^{13}C experiment.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,5-difluorobenzyl alcohol**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of neat **2,5-difluorobenzyl alcohol** directly onto the ATR crystal (e.g., diamond).
 - Ensure complete coverage of the crystal surface.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,5-difluorobenzyl alcohol**.

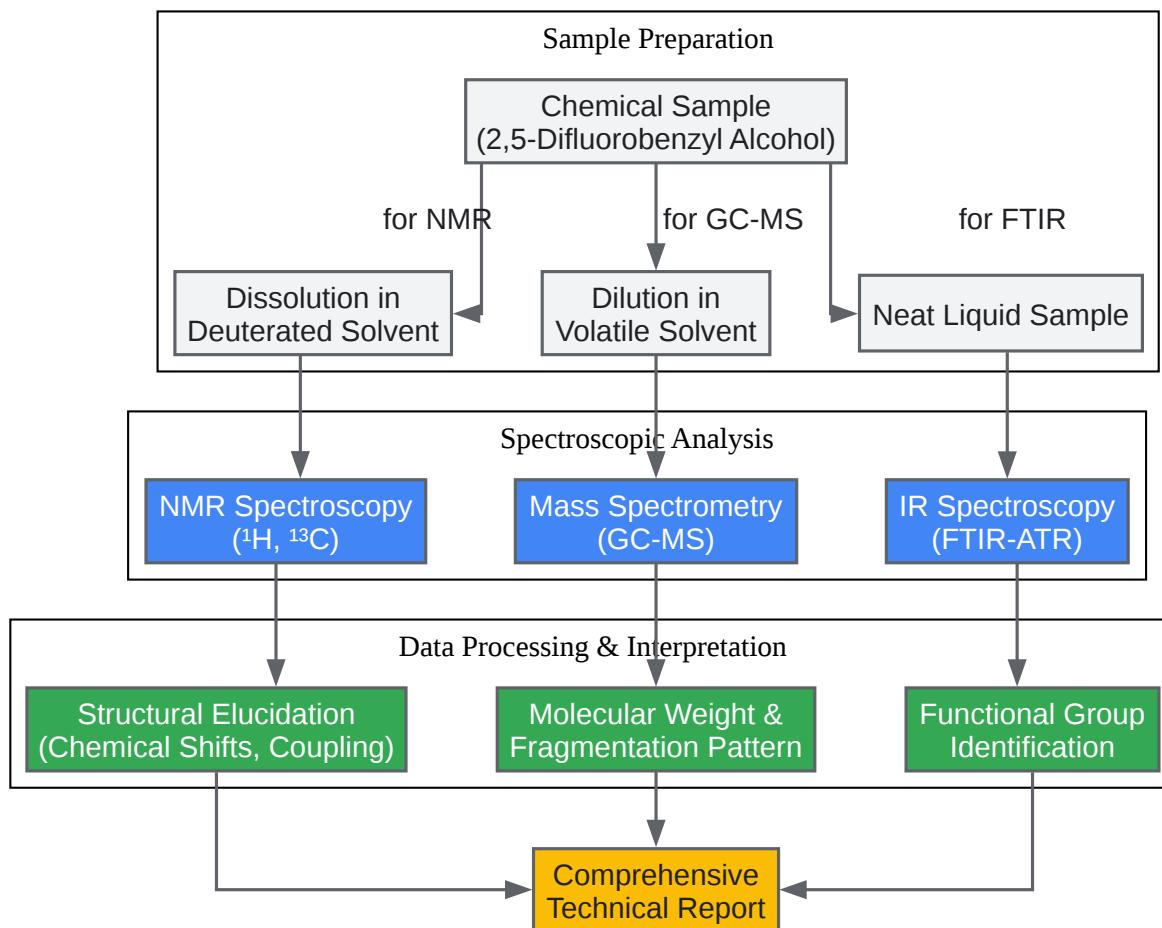
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **2,5-difluorobenzyl alcohol** (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation:
 - A GC-MS system equipped with a capillary column (e.g., DB-5MS) and an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to **2,5-difluorobenzyl alcohol** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample such as **2,5-difluorobenzyl alcohol**.

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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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